molecular formula C15H13N3O B2819587 N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide CAS No. 1311495-72-3

N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide

Cat. No.: B2819587
CAS No.: 1311495-72-3
M. Wt: 251.289
InChI Key: CQGISDNASJEDJB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with a cyanomethyl group and a cyclopropyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide typically involves the reaction of 2-cyclopropylquinoline-4-carboxylic acid with cyanomethylating agents. One common method includes the use of cyanomethyl halides in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-7-8-17-15(19)12-9-14(10-5-6-10)18-13-4-2-1-3-11(12)13/h1-4,9-10H,5-6,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGISDNASJEDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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